Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate

Description

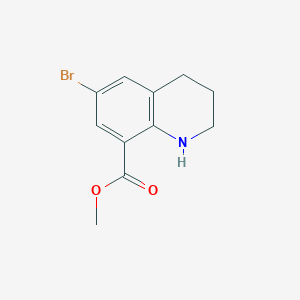

Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate (CAS: 146384-87-4) is a brominated tetrahydroquinoline derivative with the molecular formula C₁₁H₁₂BrNO₂ . Its structure features a partially saturated quinoline core, a bromine substituent at position 6, and a methyl ester group at position 8 (Figure 1). Key structural identifiers include:

- SMILES: COC(=O)C₁=CC(=CC₂=C₁NCCC₂)Br

- InChIKey: HMXKFAVKUYPBMC-UHFFFAOYSA-N

Predicted collision cross-section (CCS) values for its adducts range from 148.8–154.4 Ų, suggesting moderate molecular compactness .

Properties

Molecular Formula |

C11H12BrNO2 |

|---|---|

Molecular Weight |

270.12 g/mol |

IUPAC Name |

methyl 6-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate |

InChI |

InChI=1S/C11H12BrNO2/c1-15-11(14)9-6-8(12)5-7-3-2-4-13-10(7)9/h5-6,13H,2-4H2,1H3 |

InChI Key |

HMXKFAVKUYPBMC-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=CC2=C1NCCC2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate typically involves the bromination of 1,2,3,4-tetrahydroquinoline followed by esterification. One common method involves the reaction of 6-bromo-1,2,3,4-tetrahydroquinoline with methanol in the presence of a strong acid catalyst to form the methyl ester .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve large-scale bromination and esterification processes, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The tetrahydroquinoline ring can be oxidized or reduced under appropriate conditions.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride.

Hydrolysis: Acidic or basic conditions to hydrolyze the ester group.

Major Products

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized quinoline derivatives.

Reduction: Reduced tetrahydroquinoline derivatives.

Hydrolysis: 6-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid.

Scientific Research Applications

Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biological targets.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of methyl 6-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its bromine and ester functional groups. These interactions can modulate biological pathways and result in various biological effects .

Comparison with Similar Compounds

Ethyl 8-Bromo-4-Hydroxyquinoline-3-Carboxylate (CAS: 35975-57-6)

Molecular Formula: C₁₂H₁₂BrNO₃ Key Differences:

- Substituents : A hydroxy group at position 4 and an ethyl ester at position 3, compared to the methyl ester at position 8 in the target compound.

- Saturation: Fully aromatic quinoline core vs. partially saturated tetrahydroquinoline.

| Property | Target Compound | Ethyl 8-Bromo-4-Hydroxyquinoline-3-Carboxylate |

|---|---|---|

| Core Structure | Tetrahydroquinoline | Quinoline |

| Bromine Position | 6 | 8 |

| Ester Group | Methyl at position 8 | Ethyl at position 3 |

| Additional Substituent | None | Hydroxy at position 4 |

8-Bromo-6-Methoxy-1,2,3,4-Tetrahydroisoquinoline (CAS: 1220694-87-0)

Molecular Formula: C₁₀H₁₂BrNO Key Differences:

- Core Structure: Isoquinoline (nitrogen at position 2) vs. quinoline (nitrogen at position 1).

- Substituents : Methoxy at position 6 vs. methyl ester at position 7.

Methyl (R)-6-Bromo-1,2,3,4-Tetrahydroisoquinoline-3-Carboxylate

Molecular Formula: Not provided (estimated C₁₁H₁₂BrNO₂) Key Differences:

- Ester Position: Ester at position 3 (isoquinoline) vs. position 8 (quinoline).

- Steric Effects: The 3-position ester in the isoquinoline derivative may experience greater steric hindrance near the nitrogen atom, affecting reactivity or binding interactions .

6-Bromo-5-Methyl-1,2,3,4-Tetrahydro-1,8-Naphthyridine

Molecular Formula : C₉H₁₁BrN₂

Key Differences :

- Core Structure: Naphthyridine (two nitrogen atoms) vs. quinoline (one nitrogen).

Biological Activity

Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate (M6BTHQC) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C11H12BrNO2

- Molecular Weight : 270.12 g/mol

- IUPAC Name : this compound

- SMILES Notation :

COC(=O)C1CC2=C(CN1)C=CC(=C2)Br

The compound features a tetrahydroquinoline core with a bromine atom at the 6-position and a carboxylate group at the 8-position. These structural elements are crucial for its biological activity.

Antimicrobial Properties

M6BTHQC exhibits significant antimicrobial activity against various bacterial strains. Preliminary studies suggest that its mechanism of action involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways. For example, it has shown efficacy against strains resistant to conventional antibiotics, making it a candidate for further development in combating antibiotic resistance .

Neuroprotective Effects

Research indicates that M6BTHQC possesses neuroprotective properties. In vitro studies have demonstrated its ability to mitigate oxidative stress and inflammation in neuronal cells. This effect is believed to occur through the modulation of specific receptors and enzymes involved in neurotransmitter metabolism .

A case study involving animal models of neurodegeneration revealed that administration of M6BTHQC resulted in reduced markers of oxidative damage and improved cognitive function, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .

The biological activity of M6BTHQC is thought to be mediated through interactions with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in neurotransmitter synthesis or degradation, which could enhance synaptic transmission.

- Receptor Modulation : M6BTHQC appears to modulate receptor activity linked to neurotransmission and neuroprotection, particularly through interactions with dopamine and serotonin receptors .

Comparative Studies

M6BTHQC can be compared with other similar compounds to understand its unique properties better:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate | Tetrahydroquinoline | Different carboxylate position |

| Methyl 6-bromo-4-oxo-1,4-dihydroquinoline-8-carboxylate | Dihydroquinoline | Contains an oxo group |

| Methyl 6-bromo-1,2-dihydroquinoline-8-carboxylate | Dihydroquinoline | Reduced saturation at the ring |

These comparisons highlight how the bromination pattern and the position of the carboxylate group influence the biological activities and reactivity of these compounds .

Synthesis and Applications

The synthesis of M6BTHQC typically involves several steps starting from simpler precursors. The compound serves as an intermediate in the synthesis of more complex isoquinoline derivatives and has applications in organic synthesis and medicinal chemistry .

Q & A

Q. Optimization Strategies

- Temperature Control : Maintain reflux conditions (e.g., 80–100°C) during cyclization to enhance reaction efficiency .

- Solvent Selection : Use CH₂Cl₂/hexane mixtures for recrystallization to improve purity and crystal quality .

- Catalysis : Lewis acids (e.g., FeCl₃) can accelerate bromination while minimizing side reactions .

How is the crystal structure of this compound characterized, and what insights do conformational analyses provide?

Q. Advanced Structural Analysis

- X-ray Diffraction (XRD) : The compound’s crystal packing often reveals Br⋯Br contacts (3.64 Å) shorter than van der Waals radii (3.70 Å), suggesting weak halogen interactions .

- Hydrogen Bonding : N–H⋯O hydrogen bonds stabilize the tetrahydroquinoline ring conformation, as observed in related derivatives .

- Ring Puckering : Cremer-Pople coordinates quantify non-planarity of the tetrahydroquinoline ring, with puckering amplitudes (q) and phase angles (φ) critical for modeling ligand-receptor interactions .

Q. Software Tools

- SHELXL : Used for refining crystallographic data, particularly for small molecules .

- ORTEP-3 : Generates thermal ellipsoid plots to visualize atomic displacement parameters .

What biological activities are associated with this compound, and how do substituents influence its potency?

Biological Profiling

While direct data on this compound is limited, analogues show:

- Antimicrobial Activity : Bromine enhances halogen bonding with bacterial enzymes (e.g., DNA gyrase) .

- Anticancer Potential : Tetrahydroquinoline derivatives induce apoptosis via caspase-3 activation .

Q. Structure-Activity Relationship (SAR)

| Substituent | Effect | Reference |

|---|---|---|

| 6-Bromo | Increases halogen bonding affinity | |

| 8-Carboxylate | Improves solubility and bioavailability | |

| Tetrahydroquinoline core | Enhances conformational flexibility |

How can researchers resolve contradictions in crystallographic data interpretation for this compound?

Q. Advanced Crystallographic Challenges

- Discrepancies in Halogen Contacts : Br⋯Br distances near van der Waals limits require careful refinement in SHELXL to distinguish between weak interactions and crystallographic noise .

- Thermal Motion Artifacts : High B-factors in the carboxylate group may indicate dynamic disorder; using TWINABS for data scaling mitigates this .

What computational methods are recommended for studying the reaction mechanisms of bromination and esterification in this compound?

Q. Mechanistic Insights

- DFT Calculations : Model electrophilic bromination pathways to identify transition states and regioselectivity .

- Molecular Dynamics (MD) : Simulate solvent effects on esterification kinetics, particularly in polar aprotic solvents .

How do steric and electronic effects of substituents impact synthetic yields?

Q. Advanced Synthetic Chemistry

- Steric Hindrance : Bulky groups at the 6-position (e.g., Br) slow cyclization but improve regioselectivity .

- Electronic Effects : Electron-withdrawing carboxylate groups deactivate the ring, necessitating harsher bromination conditions .

What analytical techniques are critical for purity assessment and structural validation?

Q. Methodological Rigor

- NMR Spectroscopy : ¹H/¹³C NMR confirms bromine substitution (δ ~7.2 ppm for aromatic protons) and esterification (δ ~3.8 ppm for methyl groups) .

- HPLC-MS : Detects trace impurities (<0.5%) from incomplete bromination or ester hydrolysis .

- Elemental Analysis : Validates stoichiometry (e.g., Br content) with <1% deviation from theoretical values .

How can researchers leverage this compound as a building block for complex heterocycles?

Q. Advanced Applications

- Cross-Coupling Reactions : Suzuki-Miyaura coupling at the 6-Br position with boronic acids to generate biaryl derivatives .

- Ring-Opening Functionalization : React the tetrahydroquinoline core with electrophiles (e.g., epoxides) to access fused polycycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.